molecular formula C17H23BrN2O3 B2838122 Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate CAS No. 1797246-95-7

Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2838122
CAS No.: 1797246-95-7
M. Wt: 383.286
InChI Key: ZHGAROUMLJOOHC-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a methyl ester and a bromophenyl propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

  • Formation of the Bromophenyl Propanamide Intermediate

      Starting Material: 2-bromobenzene.

      Reagents: Propanoyl chloride, aluminum chloride (AlCl₃) as a catalyst.

      Conditions: Friedel-Crafts acylation to form 2-bromopropiophenone, followed by conversion to 3-(2-bromophenyl)propanoic acid using a Grignard reaction and subsequent hydrolysis.

  • Amidation Reaction

      Starting Material: 3-(2-bromophenyl)propanoic acid.

      Reagents: Thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with piperidine to form the amide.

  • Esterification

      Starting Material: 4-aminomethylpiperidine.

      Reagents: Methyl chloroformate.

      Conditions: The amide intermediate is reacted with methyl chloroformate to form the final ester product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the bromophenyl group can lead to the formation of carboxylic acids or ketones.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

      Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the ester group to an alcohol.

  • Substitution

      Reagents: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN).

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF).

      Products: Substitution of the bromine atom with other functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to the presence of the piperidine ring.

Biology

    Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The bromophenyl group may facilitate binding to these targets, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-((3-(4-bromophenyl)propanamido)methyl)piperidine-1-carboxylate

    • Similar structure but with a bromine atom at the 4-position of the phenyl ring.
    • Differences in biological activity and binding affinity due to positional isomerism.
  • Methyl 4-((3-(2-chlorophenyl)propanamido)methyl)piperidine-1-carboxylate

    • Chlorine atom instead of bromine.
    • Different reactivity and potential applications due to the halogen substitution.

Uniqueness

Methyl 4-((3-(2-bromophenyl)propanamido)methyl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 4-[[3-(2-bromophenyl)propanoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-23-17(22)20-10-8-13(9-11-20)12-19-16(21)7-6-14-4-2-3-5-15(14)18/h2-5,13H,6-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGAROUMLJOOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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